molecular formula C17H18N2O3S B5753340 N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B5753340
M. Wt: 330.4 g/mol
InChI Key: DESZRLWYYGTZFA-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is a complex organic compound with a unique structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-hydroxy-4,5-dimethylaniline with 3-methoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved include the inhibition of key enzymes in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4,5-dimethylphenyl)-4-methoxybenzamide
  • N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]propanamide
  • N-(2,4-Dimethylphenyl)formamide

Uniqueness

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-7-14(15(20)8-11(10)2)18-17(23)19-16(21)12-5-4-6-13(9-12)22-3/h4-9,20H,1-3H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESZRLWYYGTZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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